molecular formula C25H21Cl2NO4 B1302884 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid CAS No. 270063-49-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Cat. No. B1302884
CAS RN: 270063-49-5
M. Wt: 470.3 g/mol
InChI Key: UAGBOWBNDBDJMF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H21Cl2NO4 and its molecular weight is 470.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Amino Acids

The Arndt-Eistert protocol has been successfully applied using N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids to produce enantiomerically pure N-Fmoc-protected β-amino acids. This method offers a high yield, two-step process for generating β-amino acids, which are crucial for peptide synthesis and drug development (Ellmerer-Müller et al., 1998).

Development of β2-Homoamino Acids

Research on the preparation of new N-Fmoc-protected β2-homoamino acids shows a key step in diastereoselective amidomethylation, yielding proteinogenic side chains with high yields and diastereoselectivities. These compounds are vital for solid-phase syntheses of β-peptides, showcasing the chemical's role in expanding the diversity of peptide structures (Šebesta & Seebach, 2003).

Self-Assembled Structures for Nanotechnology

The compound has been used to study self-assembled structures of Fmoc variants of threonine and serine, revealing controlled morphological changes at the supramolecular level. These findings have implications for material science and nanotechnology, demonstrating the compound's utility in designing novel self-assembled architectures (Kshtriya et al., 2021).

Peptide Synthesis Enhancements

The chemical serves as a crucial reagent in the synthesis of differentially protected azatryptophan derivatives, demonstrating its importance in peptide-based drug discovery. It facilitates the selective removal of protecting groups, allowing for the synthesis of complex peptide structures with potential therapeutic applications (Nimje et al., 2020).

Dispersion of Carbon Nanotubes

It has been used as a surfactant for carbon nanotubes, showing potential for creating homogeneous aqueous nanotube dispersions. This application is significant for the development of nanotube-based materials and technologies, illustrating the compound's versatility beyond peptide synthesis (Cousins et al., 2009).

properties

IUPAC Name

(3S)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBOWBNDBDJMF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133064
Record name (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

CAS RN

270063-49-5
Record name (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270063-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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